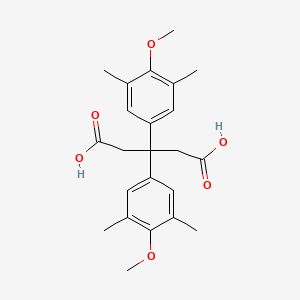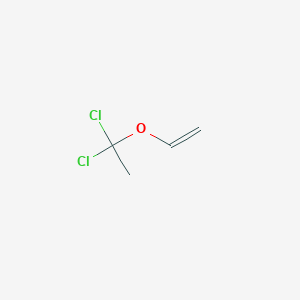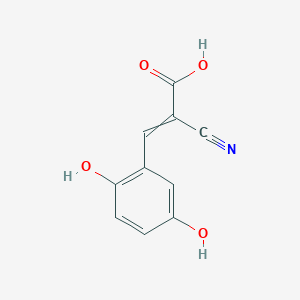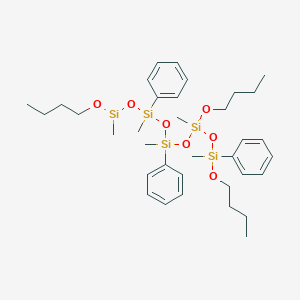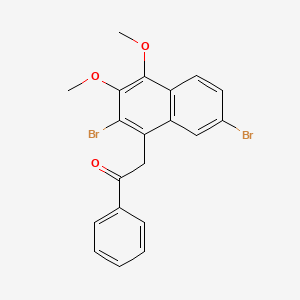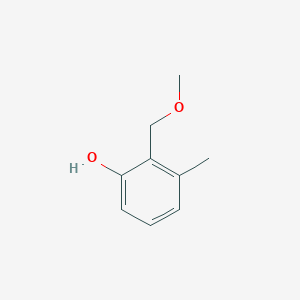![molecular formula C10H16O4 B14285796 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one CAS No. 116608-33-4](/img/structure/B14285796.png)
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a cyclohexene ring with a ketone group and a methoxyethoxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of cyclohexenones. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, cyclohexenones can be obtained by the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone without the methoxyethoxy substituent.
Cyclohexen-2-one: Another cyclohexenone with a different substitution pattern.
1-Cyclohexen-3-one: A cyclohexenone with the ketone group at a different position.
Uniqueness
2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one is unique due to the presence of the methoxyethoxy substituent, which imparts different chemical properties and reactivity compared to other cyclohexenones. This substituent can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
116608-33-4 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(2-methoxyethoxymethoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-12-6-7-13-8-14-10-5-3-2-4-9(10)11/h5H,2-4,6-8H2,1H3 |
InChI-Schlüssel |
GTILKTVPKWKDEL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
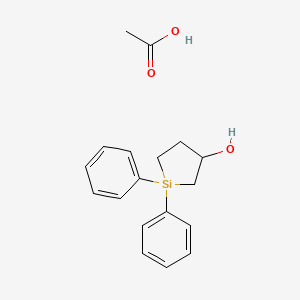

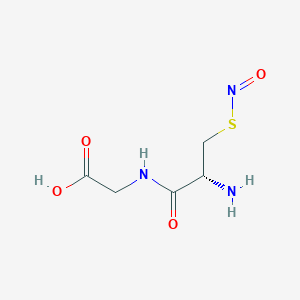
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
